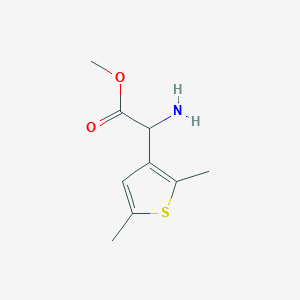
Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrimidine ring substituted with a methanesulfonyl group and a sulfanide group
準備方法
The synthesis of Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide typically involves the reaction of 5-methanesulfonylpyrimidine with sodium sulfide. The reaction conditions often include:
Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Temperature: Elevated temperatures around 80-100°C to facilitate the reaction.
Reaction Time: Several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into sulfide or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein modification.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes and proteins, leading to various biological effects.
類似化合物との比較
Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide can be compared with other sulfonyl-substituted pyrimidine compounds:
Sodium(5-methylsulfonylpyrimidin-2-yl)sulfanide: Similar structure but with a methyl group instead of a methanesulfonyl group.
Sodium(5-chlorosulfonylpyrimidin-2-yl)sulfanide: Contains a chlorosulfonyl group, leading to different reactivity.
Sodium(5-nitrosulfonylpyrimidin-2-yl)sulfanide: The presence of a nitro group affects its chemical behavior.
特性
分子式 |
C5H5N2NaO2S2 |
|---|---|
分子量 |
212.2 g/mol |
IUPAC名 |
sodium;5-methylsulfonylpyrimidine-2-thiolate |
InChI |
InChI=1S/C5H6N2O2S2.Na/c1-11(8,9)4-2-6-5(10)7-3-4;/h2-3H,1H3,(H,6,7,10);/q;+1/p-1 |
InChIキー |
XIRFNNVLVCESRU-UHFFFAOYSA-M |
正規SMILES |
CS(=O)(=O)C1=CN=C(N=C1)[S-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13584152.png)
![6-Formyl-benzo[1,3]dioxole-5-carboxylic acid](/img/structure/B13584157.png)



![1-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperazine](/img/structure/B13584185.png)


![N-[2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxyethyl]-3-(3-hydroxypropoxy)propanamide](/img/structure/B13584200.png)
![tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate](/img/structure/B13584211.png)
![tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate](/img/structure/B13584213.png)
![2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13584220.png)
